molecular formula C9H14Br3N B8052360 N,N,N-Trimethylanilinium bromide bromine

N,N,N-Trimethylanilinium bromide bromine

Cat. No.: B8052360
M. Wt: 375.93 g/mol
InChI Key: COWLJVGUJFXIFR-UHFFFAOYSA-M
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Description

N,N,N-Trimethylanilinium bromide bromine refers to a class of quaternary ammonium bromides where the nitrogen center is substituted with three methyl groups and an aryl moiety. The primary compound of interest, N,N,N-Trimethylanilinium bromide (CAS 16056-11-4), is also known as phenyltrimethylammonium bromide. It is a hygroscopic, crystalline solid with a melting point of 215°C (dec.) and a molecular weight of 224.12 g/mol . This compound is structurally characterized by a benzene ring attached to a trimethylammonium group, with bromide as the counterion.

A related brominated derivative, N,N,N-Trimethylanilinium tribromide (CAS 4207-56-1), serves as a brominating agent in organic synthesis. It is a stable, orange-red crystalline solid that releases bromine under controlled conditions, enabling regioselective bromination of aromatic compounds .

Properties

IUPAC Name

molecular bromine;trimethyl(phenyl)azanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.Br2.BrH/c1-10(2,3)9-7-5-4-6-8-9;1-2;/h4-8H,1-3H3;;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWLJVGUJFXIFR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[Br-].BrBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Br3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962263
Record name N,N,N-Trimethylanilinium bromide--bromine (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4207-56-1
Record name N,N,N-Trimethylanilinium bromide--bromine (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

N,N,N-Trimethylanilinium bromide bromine is widely used in scientific research due to its unique properties. It serves as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases. Additionally, it is used in the study of ion transport and membrane permeability in biological systems

Mechanism of Action

The compound exerts its effects primarily through its ability to act as a phase transfer catalyst. It facilitates the transfer of ions between different phases, enhancing the rate of chemical reactions. The molecular targets and pathways involved include ion channels and membrane transport proteins.

Comparison with Similar Compounds

Structural Analogs in Bromination Reactions

N-Benzyl-N,N-Dimethylanilinium Peroxodisulfate (DMBAPODS)
  • Structure : Benzyl-substituted quaternary ammonium salt paired with peroxodisulfate.
  • Application: Used with KBr in acetonitrile for regioselective bromination of activated aromatics (e.g., phenols, methoxyarenes), achieving >80% yields in ortho/para positions .
  • Mechanism : Generates sulfate radicals via homolysis, initiating bromine transfer from KBr .
  • Comparison: Unlike N,N,N-Trimethylanilinium tribromide, DMBAPODS requires a two-component system (KBr + peroxodisulfate) and non-aqueous solvents. However, both reagents exhibit high thermal stability and selectivity .
Pentabromobenzyl Bromide (PBBB)
  • Structure : Aromatic alkylating agent with five bromine atoms on the benzyl group.
  • Application : Electrophilic alkylation of polymers (e.g., polystyrene) to create flame retardants with >70% bromine content .
  • Comparison : PBBB introduces bromine via covalent bonding, whereas N,N,N-Trimethylanilinium tribromide acts as a bromine reservoir. The latter is more versatile in small-molecule synthesis .

Electrolyte Additives in Flow Batteries

N-Methyl-N-Propylmorpholinium Bromide (MPM-Br)
  • Structure : Morpholinium-based ionic liquid with methyl and propyl substituents.
  • Application : Reduces free bromine content in Zn/Br flow batteries by 3.6× compared to MEM-Br (ethyl-substituted analog), enhancing energy efficiency .
  • Comparison : While MPM-Br optimizes bromine complexation via alkyl chain branching, N,N,N-Trimethylanilinium bromide lacks such tunability. However, both compounds highlight the role of quaternary ammonium salts in bromine management .

Pharmaceutical Derivatives

3-Hydroxy-N,N,N-Trimethylanilinium Bromide
  • Structure : Hydroxyphenyl-substituted analog.
  • Application : Degradation product and impurity in neostigmine bromide (an anticholinergic drug) .
  • Comparison : The hydroxyl group increases polarity (LogP = -1.11) compared to the parent compound, impacting bioavailability. Both derivatives share hygroscopicity but differ in pharmacological activity .

Performance Metrics and Stability

Compound Bromine Content/Release Stability Key Applications Reference
N,N,N-Trimethylanilinium tribromide 71.2% Br (theoretical) Stable up to 150°C Aromatic bromination
DMBAPODS + KBr Br⁻ from KBr Stable in dry conditions Regioselective bromination
MPM-Br 0.82 mmol/g free Br₂ Hydrolytically stable Zn/Br flow batteries
PBBB 70% Br (covalent) Hydrolysis-resistant Polymer flame retardants

Preparation Methods

Reaction Mechanism

The tribromide is synthesized by treating N,N,N-trimethylanilinium bromide with stoichiometric bromine (Br2\text{Br}_2) in a polar aprotic solvent (e.g., dichloromethane or acetic acid). The reaction proceeds via ligand exchange at the bromine center:

[N,N,N-Trimethylanilinium]+Br+Br2[N,N,N-Trimethylanilinium]+Br3\text{[N,N,N-Trimethylanilinium]}^+ \text{Br}^- + \text{Br}2 \rightarrow \text{[N,N,N-Trimethylanilinium]}^+ \text{Br}3^-

Procedure

  • Dissolution : 10 g (0.04 mol) of N,N,N-trimethylanilinium bromide is dissolved in 50 mL glacial acetic acid at 0–5°C under nitrogen.

  • Bromine Addition : 6.4 g (0.04 mol) of bromine is added dropwise over 30 minutes, maintaining temperature below 10°C.

  • Crystallization : The mixture is stirred for 2 hours, filtered, and washed with cold acetic acid. The orange crystalline product is dried under vacuum (yield: 85–92%, purity: ≥97%).

Key Parameters

  • Temperature control (<10°C) prevents bromine evaporation and side reactions.

  • Acetic acid enhances bromide solubility and stabilizes the tribromide ion.

One-Pot Alkylation-Bromination of N,N-Dimethylaniline

Reaction Design

This method combines quaternization and bromination in a single step, avoiding isolation of intermediates. N,N-Dimethylaniline reacts with methyl bromide (CH3Br\text{CH}_3\text{Br}) and bromine in a sealed reactor.

Procedure

  • Alkylation : 14.2 g (0.1 mol) of N,N-dimethylaniline and 9.5 g (0.1 mol) of methyl bromide are heated at 60°C for 6 hours in 50 mL acetonitrile.

  • Bromination : 16 g (0.1 mol) of bromine is added, and the mixture is stirred at 25°C for 12 hours.

  • Workup : The solvent is evaporated, and the residue is recrystallized from ethanol/water (yield: 78%, purity: 95%).

Advantages

  • Eliminates handling of hazardous intermediates.

  • Suitable for continuous flow systems due to exothermic control.

Halide Metathesis from Trimethylanilinium Iodide

Methodology

Trimethylanilinium iodide undergoes anion exchange with potassium bromide (KBr\text{KBr}), followed by bromine addition.

Steps

  • Iodide Synthesis : N,N-Dimethylaniline (12.1 g, 0.1 mol) and methyl iodide (42.6 g, 0.3 mol) react in acetonitrile at 80°C for 24 hours.

  • Metathesis : The iodide salt is treated with aqueous KBr (11.9 g, 0.1 mol) in dichloromethane. The organic layer is separated and dried.

  • Bromination : Bromine (16 g, 0.1 mol) is added to the dried solution, yielding the tribromide after crystallization (yield: 70%, purity: 98%).

Challenges

  • Residual iodide may contaminate the product, requiring multiple recrystallizations.

  • Lower atom economy compared to direct methods.

Electrochemical Oxidation in Biphasic Systems

Innovation

Electrochemical methods enable bromide-to-tribromide conversion without chemical oxidants. A divided cell with platinum electrodes is used.

Protocol

  • Electrolyte Preparation : 0.1 M N,N,N-trimethylanilinium bromide in 1:1 H2O/CH2Cl2\text{H}_2\text{O}/\text{CH}_2\text{Cl}_2 with 0.05 M H2SO4\text{H}_2\text{SO}_4 .

  • Oxidation : Constant current (10 mA/cm²) is applied for 2 hours, oxidizing Br\text{Br}^- to Br3\text{Br}_3^- at the anode.

  • Isolation : The organic phase is separated, concentrated, and crystallized (yield: 65%, purity: 90%).

Optimization

  • Higher current densities (>15 mA/cm²) reduce reaction time but increase side products.

  • Biphasic systems minimize overoxidation to bromate (BrO3\text{BrO}_3^-).

Industrial-Scale Production with Mechanization

Process Design

Patent CN105732395A describes a mechanized approach to reduce manual handling of bromine:

  • Sulfur Bromine Liquid Preparation : Bromine and sulfur (1:0.08 wt) are mixed in a sealed dropping tank with mechanical agitation.

  • Reaction with Methanol/Dimethylaniline : The bromine-sulfur mixture reacts with methanol and concentrated H2SO4\text{H}_2\text{SO}_4, followed by dimethylaniline addition.

  • Distillation and Crystallization : Product is isolated via centrifugal filtration and xylene washing (yield: 89%, purity: 99%).

Benefits

  • Reduced bromine exposure through closed systems.

  • "One-pot" technology minimizes intermediate transfers.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilitySafety Considerations
Direct Bromination85–92≥97HighBromine handling required
One-Pot Alkylation7895ModerateHigh-pressure equipment needed
Halide Metathesis7098LowIodide contamination risk
Electrochemical6590ModerateEnergy-intensive
Industrial Mechanized8999HighCapital cost for automation

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